molecular formula C41H67N11O10 B12575624 H-Ser-Val-Pro-Gly-Val-Leu-Arg-Phe-OH CAS No. 586973-89-9

H-Ser-Val-Pro-Gly-Val-Leu-Arg-Phe-OH

Cat. No.: B12575624
CAS No.: 586973-89-9
M. Wt: 874.0 g/mol
InChI Key: BVRMCXWEYUWZTQ-HNUXGDIYSA-N
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Description

The compound H-Ser-Val-Pro-Gly-Val-Leu-Arg-Phe-OH is a synthetic peptide composed of the amino acids serine, valine, proline, glycine, valine, leucine, arginine, and phenylalanine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ser-Val-Pro-Gly-Val-Leu-Arg-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and perform multiple synthesis cycles efficiently. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-Ser-Val-Pro-Gly-Val-Leu-Arg-Phe-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid residues, particularly those with sulfur-containing side chains (e.g., cysteine, methionine).

    Reduction: Reduction reactions can reverse oxidation or reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfone derivatives, while reduction can restore the original peptide structure.

Scientific Research Applications

H-Ser-Val-Pro-Gly-Val-Leu-Arg-Phe-OH: has several applications in scientific research:

    Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigating potential therapeutic effects, such as antimicrobial or anticancer activities.

    Chemistry: Exploring the peptide’s stability, reactivity, and potential as a building block for more complex molecules.

    Industry: Developing new materials or coatings with specific properties derived from the peptide.

Mechanism of Action

The mechanism of action of H-Ser-Val-Pro-Gly-Val-Leu-Arg-Phe-OH depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • H-Gly-Arg-Gly-Asp-Ser-Pro-OH
  • H-Gly-Arg-Ala-Asp-Ser-Pro-OH
  • H-Arg-Gly-Asp-Ser-OH

Uniqueness

H-Ser-Val-Pro-Gly-Val-Leu-Arg-Phe-OH: is unique due to its specific sequence of amino acids, which imparts distinct biological and chemical properties. Compared to similar peptides, it may exhibit different binding affinities, stability, and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

586973-89-9

Molecular Formula

C41H67N11O10

Molecular Weight

874.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C41H67N11O10/c1-22(2)18-28(36(57)47-27(14-10-16-45-41(43)44)35(56)49-29(40(61)62)19-25-12-8-7-9-13-25)48-38(59)32(23(3)4)50-31(54)20-46-37(58)30-15-11-17-52(30)39(60)33(24(5)6)51-34(55)26(42)21-53/h7-9,12-13,22-24,26-30,32-33,53H,10-11,14-21,42H2,1-6H3,(H,46,58)(H,47,57)(H,48,59)(H,49,56)(H,50,54)(H,51,55)(H,61,62)(H4,43,44,45)/t26-,27-,28-,29-,30-,32-,33-/m0/s1

InChI Key

BVRMCXWEYUWZTQ-HNUXGDIYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CO)N

Origin of Product

United States

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